molecular formula C25H29N5O2 B11426315 1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione

1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Cat. No.: B11426315
M. Wt: 431.5 g/mol
InChI Key: OHUKNTWHBODEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This is typically achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the naphthalen-1-ylmethyl group: This step involves the alkylation of the purine core using naphthalen-1-ylmethyl halides under basic conditions.

    Attachment of the 3-methylpiperidin-1-ylmethyl group: This is usually done through a nucleophilic substitution reaction, where the purine derivative reacts with 3-methylpiperidin-1-ylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halides and other electrophiles are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups.

Scientific Research Applications

1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: This compound has a similar purine core but different substituents, leading to distinct properties.

    1,3-Dimethyl-1H-imidazol-3-ium-2-yl-trihydroborate: Another compound with a similar core structure but different functional groups.

Uniqueness

1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C25H29N5O2/c1-17-8-7-13-29(14-17)16-21-26-23-22(24(31)28(3)25(32)27(23)2)30(21)15-19-11-6-10-18-9-4-5-12-20(18)19/h4-6,9-12,17H,7-8,13-16H2,1-3H3

InChI Key

OHUKNTWHBODEGI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.